Cas no 142489-50-7 (2-2-(phenylformamido)ethoxyacetic acid)
2-2-(phenylformamido)ethoxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, [2-(benzoylamino)ethoxy]-
- 2-[2-(phenylformamido)ethoxy]acetic acid
- Acetic acid, 2-[2-(benzoylamino)ethoxy]-
- 2-2-(phenylformamido)ethoxyacetic acid
- [2-(phenylformamido)ethoxy]acetic acid
- AKOS018011505
- SFA48950
- 142489-50-7
- Z1323533873
- EN300-133144
- CS-0233383
- SCHEMBL7778478
- 2-[2-(phenylformamido)ethoxy]aceticacid
- 2-(2-benzamidoethoxy)acetic acid
-
- Inchi: 1S/C11H13NO4/c13-10(14)8-16-7-6-12-11(15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14)
- InChI Key: YFEHBVFHXFCJAX-UHFFFAOYSA-N
- SMILES: C(O)(=O)COCCNC(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 223.08445790Da
- Monoisotopic Mass: 223.08445790Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 75.6Ų
2-2-(phenylformamido)ethoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-50mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 50mg |
¥4827 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-100mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 100mg |
¥5788 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-250mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 250mg |
¥8957 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-500mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 500mg |
¥15139 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-1g |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 1g |
¥18018 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304053-2.5g |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 2.5g |
¥32589 | 2023-02-27 | |
| Chemenu | CM470262-250mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95%+ | 250mg |
$362 | 2023-02-23 | |
| Chemenu | CM470262-500mg |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95%+ | 500mg |
$662 | 2023-02-23 | |
| Chemenu | CM470262-1g |
2-[2-(phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95%+ | 1g |
$844 | 2023-02-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981730-1g |
2-[2-(Phenylformamido)ethoxy]acetic acid |
142489-50-7 | 95% | 1g |
¥3808.0 | 2024-04-18 |
2-2-(phenylformamido)ethoxyacetic acid Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-2-(phenylformamido)ethoxyacetic acid
Comprehensive Overview of 2-2-(Phenylformamido)ethoxyacetic Acid (CAS No. 142489-50-7): Properties, Applications, and Industry Insights
2-2-(Phenylformamido)ethoxyacetic acid (CAS No. 142489-50-7) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by its phenylformamido and ethoxyacetic acid functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H13NO4, reflects a balance of hydrophilicity and lipophilicity, making it valuable for drug formulation and peptide synthesis.
Recent studies highlight the role of 2-2-(phenylformamido)ethoxyacetic acid in prodrug design, a trending topic in targeted drug delivery systems. Researchers are exploring its potential to enhance bioavailability of APIs (Active Pharmaceutical Ingredients), addressing frequent user queries like "how to improve drug solubility" or "novel excipients for oral formulations". The compound's carboxylate group allows for pH-dependent release mechanisms, aligning with current interests in smart drug carriers.
In analytical chemistry, CAS 142489-50-7 is utilized as a chromatographic reference standard, particularly in HPLC and LC-MS methods. Laboratories frequently search for "high-purity analytical standards" or "HPLC method development compounds", making this substance relevant to quality control workflows. Its UV-active aromatic ring enables sensitive detection at 254 nm, a feature valued in pharmaceutical impurity profiling.
The compound's amide linkage and ether bridge contribute to metabolic stability, a key consideration in medicinal chemistry optimization. This property resonates with industry discussions about "extending drug half-life" and "reducing hepatic clearance". Computational chemists are investigating its conformational flexibility using molecular docking simulations, connecting to popular searches about "AI in drug discovery" and "in silico ADMET prediction" tools.
From a regulatory perspective, 2-2-(phenylformamido)ethoxyacetic acid complies with major pharmacopeial standards (USP/EP), addressing concerns about "GMP-compliant intermediates". Its synthesis typically involves N-protected amino acid derivatives, a process frequently optimized for green chemistry principles – another hot topic in sustainable pharma manufacturing. Patent databases reveal growing applications in bioconjugation techniques, particularly for antibody-drug conjugates (ADCs) in oncology research.
Material scientists are examining the compound's potential in polymeric drug delivery systems, responding to searches about "stimuli-responsive biomaterials". Its dual functionality allows covalent attachment to PEG-based matrices or dendrimer scaffolds, making it valuable for controlled release formulations. Stability studies under various pH and temperature conditions confirm its suitability for long-acting injectables, a rapidly expanding market segment.
Quality specifications for CAS 142489-50-7 typically include ≥98% purity (HPLC), residual solvent limits, and stringent heavy metal testing – parameters highly searched by quality assurance professionals. The compound's crystalline form exhibits favorable flow properties, important for powder processing in tablet manufacturing. Recent publications discuss its derivatization into ester prodrugs, particularly for CNS-active compounds requiring blood-brain barrier penetration.
In conclusion, 2-2-(phenylformamido)ethoxyacetic acid represents a multifaceted tool for modern drug development, bridging small molecule chemistry and biopharmaceutical engineering. Its growing applications reflect industry needs for precision formulation and enhanced drug performance, positioning it as a compound of continuing interest across multiple scientific disciplines.
142489-50-7 (2-2-(phenylformamido)ethoxyacetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)